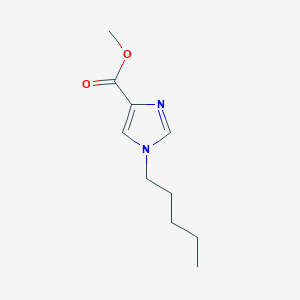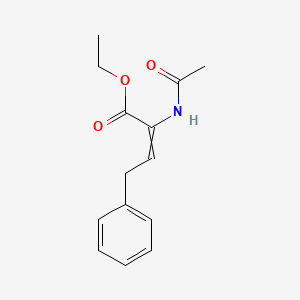![molecular formula C16H26O5 B14242021 Acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol CAS No. 236735-78-7](/img/structure/B14242021.png)
Acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol is a chemical compound that combines the properties of acetic acid and a substituted hexanol. This compound is characterized by the presence of a methoxyphenyl group attached to a hexanol backbone, which is further linked to an acetic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol typically involves the reaction of 6-bromohexan-1-ol with 4-methoxyphenol in the presence of a base such as potassium carbonate. This reaction forms 6-[(4-methoxyphenyl)methoxy]hexan-1-ol, which is then subjected to acetylation using acetic anhydride to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dimethylformamide or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens and nucleophiles are used under conditions that favor substitution reactions.
Major Products Formed
Oxidation: Formation of 6-[(4-methoxyphenyl)methoxy]hexanoic acid.
Reduction: Formation of 6-[(4-methoxyphenyl)methoxy]hexanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The methoxyphenyl group can enhance the compound’s ability to interact with hydrophobic regions of proteins, while the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methoxyphenylacetic acid: Shares the methoxyphenyl group but lacks the hexanol backbone.
6-methoxyhexanoic acid: Contains a similar hexanol backbone but lacks the methoxyphenyl group.
Uniqueness
Acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol is unique due to the combination of the methoxyphenyl group and the hexanol backbone, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
236735-78-7 |
|---|---|
Formule moléculaire |
C16H26O5 |
Poids moléculaire |
298.37 g/mol |
Nom IUPAC |
acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol |
InChI |
InChI=1S/C14H22O3.C2H4O2/c1-16-14-8-6-13(7-9-14)12-17-11-5-3-2-4-10-15;1-2(3)4/h6-9,15H,2-5,10-12H2,1H3;1H3,(H,3,4) |
Clé InChI |
BVLLMYNJSGHDAA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.COC1=CC=C(C=C1)COCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


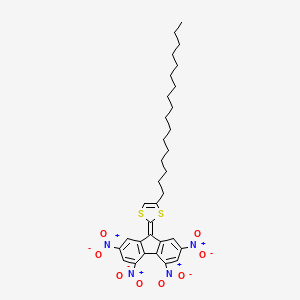
![1H,5H-1,4-Methanofuro[3,4-e][1,3]diazepine](/img/structure/B14241939.png)
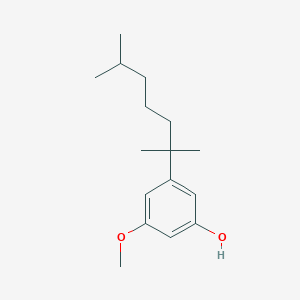

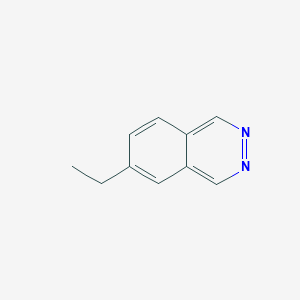
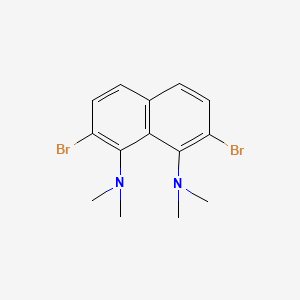
![4-chloro-3H-triazolo[4,5-g]quinoline](/img/structure/B14241967.png)
![(4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone](/img/structure/B14241968.png)
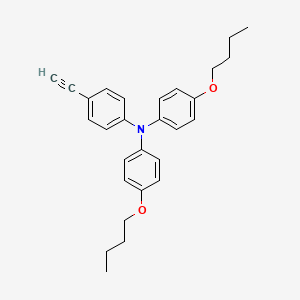
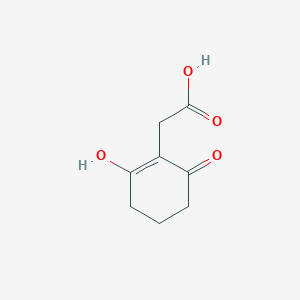
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14242009.png)
![3-{[3-(Octyloxy)-3-oxopropyl]disulfanyl}propanoic acid](/img/structure/B14242011.png)
